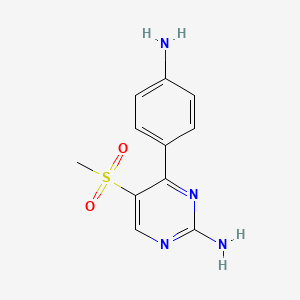
4-(4-Aminophenyl)-5-(methylsulfonyl)pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Aminophenyl)-5-(methylsulfonyl)pyrimidin-2-amine is a chemical compound with a complex structure that includes both aromatic and heterocyclic components
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Aminophenyl)-5-(methylsulfonyl)pyrimidin-2-amine typically involves multi-step organic reactions. One common method includes the reaction of 4-aminobenzonitrile with appropriate sulfonylating agents under controlled conditions to introduce the methylsulfonyl group. This is followed by cyclization reactions to form the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Aminophenyl)-5-(methylsulfonyl)pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to modify the amino group or the sulfonyl group.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and reduced sulfonyl derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
4-(4-Aminophenyl)-5-(methylsulfonyl)pyrimidin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-(4-Aminophenyl)-5-(methylsulfonyl)pyrimidin-2-amine involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to changes in cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Aminophenyl)pyrimidin-2-amine: Lacks the methylsulfonyl group, leading to different chemical properties and reactivity.
5-(Methylsulfonyl)pyrimidin-2-amine: Lacks the aminophenyl group, affecting its biological activity and applications.
Uniqueness
4-(4-Aminophenyl)-5-(methylsulfonyl)pyrimidin-2-amine is unique due to the presence of both the aminophenyl and methylsulfonyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research.
Propriétés
Formule moléculaire |
C11H12N4O2S |
|---|---|
Poids moléculaire |
264.31 g/mol |
Nom IUPAC |
4-(4-aminophenyl)-5-methylsulfonylpyrimidin-2-amine |
InChI |
InChI=1S/C11H12N4O2S/c1-18(16,17)9-6-14-11(13)15-10(9)7-2-4-8(12)5-3-7/h2-6H,12H2,1H3,(H2,13,14,15) |
Clé InChI |
COOPUMKGOOKABW-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=CN=C(N=C1C2=CC=C(C=C2)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Phenyl-3,4-dihydrofuro[3,4-d]pyrimidine-2,5(1H,7H)-dione](/img/structure/B11782732.png)









![7-Iodobenzo[b]thiophene-2-carbonitrile](/img/structure/B11782779.png)

